Butyl[(3-fluoro-4-methylphenyl)methyl]amine
Description
Butyl[(3-fluoro-4-methylphenyl)methyl]amine (chemical formula: C₁₂H₁₈FN, molecular weight: 195.28 g/mol) is a tertiary amine featuring a butyl group and a substituted benzyl moiety (3-fluoro-4-methylphenyl). This compound is part of a broader class of fluorinated aromatic amines, which are of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine substituents .
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-4-7-14-9-11-6-5-10(2)12(13)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLTWYVBRJUEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3-fluoro-4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl group or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Butyl[(3-fluoro-4-methylphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of fluorinated amines are highly dependent on the position and nature of substituents. Below is a comparative analysis of Butyl[(3-fluoro-4-methylphenyl)methyl]amine and related compounds:
Key Observations
Electron-Withdrawing vs. Compounds with trifluoromethyl groups (e.g., C₁₂H₁₆F₃N) exhibit increased stability due to strong electron withdrawal, which may reduce metabolic degradation .
Methoxy groups (C₁₅H₁₆FNO) enhance solubility in polar solvents while maintaining aromatic π-π interactions .
Steric Effects :
- Bromo and trifluoromethyl groups in C₁₅H₁₂BrF₄N increase steric hindrance, which could limit rotational freedom and stabilize specific conformations .
Biological Activity
Butyl[(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a butyl group attached to a phenyl ring that is substituted with a fluorine atom and a methyl group. This molecular structure contributes to its unique chemical properties, making it a candidate for various biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro-substituted phenyl ring enhances the compound's binding affinity to these targets, while the amine group facilitates hydrogen bonding and other interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in therapeutic contexts.
2. Receptor Binding
The compound has been studied for its ability to bind to specific receptors in the body. Such binding can influence signaling pathways and may provide insights into its potential as a therapeutic agent.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study focused on the antimicrobial properties of fluorinated compounds found that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antibiotic agent .
- Enzyme Interaction Studies : Another research highlighted the compound's role in inhibiting specific enzymes related to metabolic disorders, indicating its potential application in treating conditions like diabetes .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
